molecular formula C17H15N3OS B2580404 3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 383167-51-9

3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2580404
CAS No.: 383167-51-9
M. Wt: 309.39
InChI Key: NPLCSRWZQNVYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-methylphenyl group. The benzamide moiety is further substituted with a methyl group at the meta position (C3). This compound belongs to a class of thiadiazole-based derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties . The dual methyl substituents on both the benzamide and phenyl rings contribute to its unique electronic and steric profile, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-11-5-3-7-13(9-11)15(21)18-17-20-19-16(22-17)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLCSRWZQNVYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the thiadiazole class, known for its diverse biological activities, particularly in anticancer research. This compound is of significant interest due to its potential as a therapeutic agent against various cancers, leveraging its unique structural features that influence biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 5983-82-4

Anticancer Properties

Research has demonstrated that derivatives of thiadiazole, including this compound, exhibit potent anticancer activity. The following findings summarize key studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have shown that thiadiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanism of Action :
    • The anticancer activity is believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that these compounds may inhibit the activity of kinases such as EGFR and HER2, which are critical in many cancers . Molecular docking studies indicate that these compounds interact with ATP-binding sites in kinases, disrupting their function .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives:

  • Study on Antitumor Activity :
    A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on K562 chronic myelogenous leukemia cells. The results indicated that certain derivatives had an IC₅₀ value as low as 7.4 µM against Bcr-Abl positive cells . This suggests a promising avenue for developing targeted therapies for specific leukemia types.
  • Comparative Analysis with Other Compounds :
    In comparative assays against reference drugs like doxorubicin, some thiadiazole derivatives demonstrated superior cytotoxicity and selectivity towards cancer cells over normal cells . This characteristic is crucial for minimizing side effects in therapeutic applications.

Data Tables

Compound NameMolecular FormulaIC₅₀ (µM)Target Cell Line
Compound AC₁₈H₁₈N₄OS7.4K562
Compound BC₂₁H₂₈N₄O₂S15.63MCF-7
Compound CC₂₂H₂₄FN₅O₂S12.1A549

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and tested for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results . In studies involving similar compounds, the presence of the thiadiazole ring was correlated with enhanced antibacterial efficacy.

Anticancer Potential

The anticancer properties of thiadiazole derivatives have garnered attention in recent years. Compounds related to 3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the thiadiazole structure can lead to increased potency against human cancer cell lines like HCT-116 and MCF-7 . These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Thiadiazole derivatives are also explored for their anti-inflammatory properties. Research has indicated that certain modifications in the thiadiazole structure can enhance the anti-inflammatory activity of related compounds . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antibacterial Activity Evaluation

In a study conducted by Prajapati et al., various derivatives of benzamide were synthesized and screened for antibacterial activity against E. coli and S. aureus. The results showed that compounds with a thiadiazole moiety exhibited significant inhibition zones compared to controls . This study highlights the potential of this compound as an effective antibacterial agent.

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of novel thiadiazole derivatives was performed by researchers who assessed their cytotoxic effects on several cancer cell lines. The study found that specific substitutions on the thiadiazole ring led to enhanced anticancer activity, indicating that this compound could be a valuable scaffold for further drug development .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and methyl groups undergo oxidation under controlled conditions:

Reagent/Conditions Site of Oxidation Product Key Findings
KMnO₄ in acidic mediumMethyl group (benzamide)3-Carboxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideComplete conversion at 60°C; confirmed by loss of CH₃ IR peak (~2,850 cm⁻¹)
H₂O₂ in acetic acid Thiadiazole ringSulfoxide derivativePartial oxidation observed; requires catalytic Fe³⁺

Mechanistic Insight :

  • Methyl group oxidation proceeds via radical intermediates, forming carboxylic acids.

  • Thiadiazole ring oxidation involves electrophilic attack at sulfur, forming sulfoxides .

Reduction Reactions

The compound’s unsaturated bonds and amide groups are susceptible to reduction:

Reagent/Conditions Site of Reduction Product Key Findings
LiAlH₄ in dry etherAmide group3-Methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzylamine85% yield; validated by NH₂ stretch in IR (3,350 cm⁻¹)
H₂/Pd-C (1 atm) Aromatic nitro groups*Reduced amine derivativesRequires nitro-substituted analogs (e.g., 4-nitrophenyl)

Note: Direct reduction of the thiadiazole ring is not reported but inferred from analogous systems .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiadiazole ring and benzamide moiety:

Nucleophilic Substitution

Reagent Site Product Conditions
NH₃ (excess) Thiadiazole C-55-Amino-3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideReflux in ethanol, 12 h; 70% yield
CH₃SH/K₂CO₃ Benzamide carbonylThioamide analogRoom temperature, 24 h; confirmed by MS

Electrophilic Substitution

Reagent Site Product Conditions
Br₂ in CCl₄ Benzamide phenyl ring3-Methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-bromobenzamide0°C, 2 h; regioselective para-bromination

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

Key Compounds:

4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) Substituent: Fluorine at C4 of benzamide. Data: IR (C=O stretch at 1605 cm⁻¹), molecular ion peak at m/z 348 .

2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Substituent : Bromine at C2 of benzamide.
  • Impact : Bromine’s bulkiness and polarizability increase binding affinity to hydrophobic enzyme pockets. This compound showed 100% protection against mortality in preclinical models at 60 mg/kg .

4-tert-Butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Substituent : tert-Butyl at C4 of benzamide.
  • Impact : The bulky tert-butyl group reduces solubility but enhances metabolic stability. Molecular weight: 367.47 g/mol .
Table 1: Substituent Effects on Benzamide Derivatives
Compound Substituent (Benzamide) Molecular Weight (g/mol) Key Spectral Data (IR, MS)
Target Compound 3-Methyl 337.42 IR: C=O ~1600–1670 cm⁻¹
4f 4-Fluoro 348.39 MS: m/z 348 (M⁺)
2-Bromo Analogue 2-Bromo 416.69 Bioactivity: 100% protection
4-tert-Butyl Analogue 4-tert-Butyl 367.47 Solubility: Low in aqueous media

Variations on the Thiadiazole Ring

Key Compounds:

N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3) Substituent: Cyanoacetamido at C5 of thiadiazole. Impact: The cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic environments. Synthesized via cyclization with ethyl cyanoacetate .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-1,3,4-thiadiazol-2-ylidene]-benzamide (8a) Substituent: Pyridinyl-acetyl group at C5 of thiadiazole. Impact: The acetylpyridinyl moiety enhances π-π stacking with aromatic amino acids in enzymes. IR: Dual C=O stretches at 1679 and 1605 cm⁻¹ .

4-Fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Substituent : Thienyl at C5 of thiadiazole.
  • Impact : The sulfur-rich thienyl group improves redox activity. Molecular formula: C₁₃H₈FN₃OS₂ .

Q & A

Basic: What are the standard synthetic routes for preparing 3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are intermediates validated?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides with acyl chlorides or isothiocyanates. For example:

  • Step 1 : React benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide .
  • Step 2 : Introduce substituents via nucleophilic substitution or Schiff base formation. Ethyl cyanoacetate and triethylamine can be used to functionalize the thiadiazole ring .
  • Validation : Intermediates are confirmed via elemental analysis (C, H, N), FT-IR (amide C=O stretch ~1670 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm; thiadiazole NH at δ 10.5–12.0 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and purity in thiadiazole-based syntheses?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to DMSO, which may promote side reactions .
  • Catalysts : Triethylamine (1–5 mol%) accelerates Schiff base formation, reducing reaction times from hours to minutes under microwave irradiation .
  • Temperature control : Reflux at 90°C with POCl₃ ensures complete cyclization but requires careful pH adjustment (8–9 with NH₃) to precipitate pure products .
  • Workflow : Microwave-assisted synthesis reduces side products (e.g., dimerization) and achieves yields >70% for derivatives like N-((5-(substituted methylene amino)-thiadiazol-2-yl)methyl)benzamide .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray crystallography : Single-crystal analysis reveals planar geometry of the thiadiazole and benzamide moieties, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure (e.g., bond length ~1.86 Å) .
  • FT-IR : Confirms amide C=O (1670–1680 cm⁻¹) and thiadiazole C–N (1540–1560 cm⁻¹) stretches .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR identifies carbonyl carbons at δ 165–170 ppm .

Advanced: How do computational studies (e.g., molecular docking) inform the design of thiadiazole-benzamide hybrids with anticancer activity?

  • Target selection : Docking against EGFR (PDB ID: 1M17) or AKT (PDB ID: 3O96) identifies binding modes. For example, the thiadiazole ring interacts with hydrophobic pockets, while the benzamide group forms hydrogen bonds with catalytic residues .
  • ADMET prediction : QikProp analysis predicts logP values <5 and CNS activity scores <−2, indicating blood-brain barrier impermeability. Compounds with GI₅₀ <10 µM (e.g., derivatives 7k and 7l) show optimal drug-likeness .
  • Mechanistic insights : MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å confirming sustained binding .

Basic: What in vitro assays are used to evaluate the anticancer potential of this compound?

  • MTT assay : Screens cytotoxicity against cancer cell lines (e.g., SK-MEL-2, HL-60) and normal cells (e.g., MCF-10A). IC₅₀ values <50 µM indicate selectivity .
  • Apoptosis assays : Annexin V/PI staining quantifies early/late apoptotic cells. Caspase-3 activation (via fluorometric kits) confirms intrinsic pathway engagement .
  • Cell cycle analysis : Flow cytometry after PI staining identifies G1/S arrest (e.g., via ERK pathway inhibition) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

  • Dose-response refinement : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48-h exposure vs. 72-h) to account for proliferation rate variability .
  • Cell line profiling : Compare activity in p53-wildtype (e.g., MCF-7) vs. p53-mutant (e.g., HeLa) lines to identify genotype-specific effects .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .

Basic: What are the common side reactions in thiadiazole synthesis, and how are they mitigated?

  • Dimerization : Occurs at high temperatures (>100°C). Mitigation: Use low-boiling solvents (e.g., THF) and short reaction times .
  • Oxidation : Thiadiazole sulfurs may oxidize to sulfoxides. Prevention: Conduct reactions under N₂ atmosphere .
  • Byproduct formation : Unreacted acyl chlorides hydrolyze to carboxylic acids. Solution: Add acyl chloride in stoichiometric excess (1.2 eq) and monitor via TLC .

Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the benzamide to reduce CYP3A4-mediated oxidation .
  • Prodrug design : Convert the amide to a tert-butyl carbamate, which is hydrolyzed in vivo to release the active compound .
  • Microsomal stability assays : Incubate with rat liver microsomes (RLM) and NADPH; t₁/₂ >60 min indicates suitability for oral administration .

Basic: How is the purity of the final compound assessed?

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with ≥95% peak area .
  • Melting point : Sharp melting range (e.g., 212–214°C) confirms homogeneity .
  • Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced: What crystallographic software and refinement protocols are recommended for structural analysis?

  • SHELX suite : SHELXL refines hydrogen bonding (e.g., N–H⋯O) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize disorder in methyl groups or solvent molecules .
  • Twinned data refinement : Use HKLF 5 format in SHELXL for non-merohedral twinning (e.g., pseudo-translational symmetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.